

Spectroscopic Analysis of 3,5-Dibromo-1-benzofuran: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dibromo-1-benzofuran

Cat. No.: B1304820

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-Dibromo-1-benzofuran**, a halogenated heterocyclic compound of interest in synthetic chemistry and drug discovery. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

While specific experimental spectra for **3,5-Dibromo-1-benzofuran** are indexed in select databases, the detailed peak assignments and experimental conditions are not publicly available. The data presented herein is a composite of information from spectral databases and predicted values based on the analysis of similar benzofuran derivatives.

Spectroscopic Data Summary

The anticipated spectroscopic data for **3,5-Dibromo-1-benzofuran** are summarized in the tables below. These tables provide a quick reference for the key spectral features of the molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹ H NMR	¹³ C NMR
Chemical Shift (δ , ppm)	Chemical Shift (δ , ppm)
(Predicted)	(Data available in SpectraBase) [1]
~7.7 (s, 1H, H-2)	~155 (C-7a)
~7.6 (d, 1H, H-4)	~145 (C-2)
~7.5 (d, 1H, H-6)	~130 (C-4)
~7.4 (s, 1H, H-7)	~128 (C-6)
~125 (C-7)	
~115 (C-5)	
~113 (C-3a)	
~105 (C-3)	

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
(Predicted)		
3100-3000	Aromatic C-H Stretch	Medium
1600-1585	Aromatic C=C Stretch	Medium
1500-1400	Aromatic C=C Stretch	Medium
1250-1000	C-O-C Stretch	Strong
900-675	C-H Out-of-Plane Bend	Strong
~700-500	C-Br Stretch	Strong

Table 3: Mass Spectrometry (MS) Data

m/z	Proposed Fragment	Relative Abundance
(Data available in SpectraBase)[1]		
274/276/278	[M] ⁺ (Molecular Ion)	High (Isotopic pattern for 2 Br atoms)
195/197	[M - Br] ⁺	Moderate
116	[M - 2Br] ⁺	Moderate
88	[C ₆ H ₄ O] ⁺	Moderate

Experimental Protocols

The following sections outline generalized experimental methodologies for the acquisition of NMR, IR, and MS data for aromatic compounds like **3,5-Dibromo-1-benzofuran**.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of solid **3,5-Dibromo-1-benzofuran** is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
- **¹H NMR Spectroscopy:** Proton NMR spectra are generally acquired on a 400 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a satisfactory signal-to-noise ratio.
- **¹³C NMR Spectroscopy:** Carbon-13 NMR spectra are acquired on the same instrument using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is utilized. Due to the lower natural abundance of ¹³C, a larger number of scans (often several thousand) and a longer relaxation delay (2-5 seconds) are required to obtain a high-quality spectrum.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** For a solid sample like **3,5-Dibromo-1-benzofuran**, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is collected first. The sample is then placed in the infrared beam path, and the sample spectrum is recorded. Data is typically collected in the range of 4000 to 400 cm^{-1} .
- **Data Processing:** The resulting interferogram is subjected to a Fourier transform to produce the final spectrum, which is typically presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

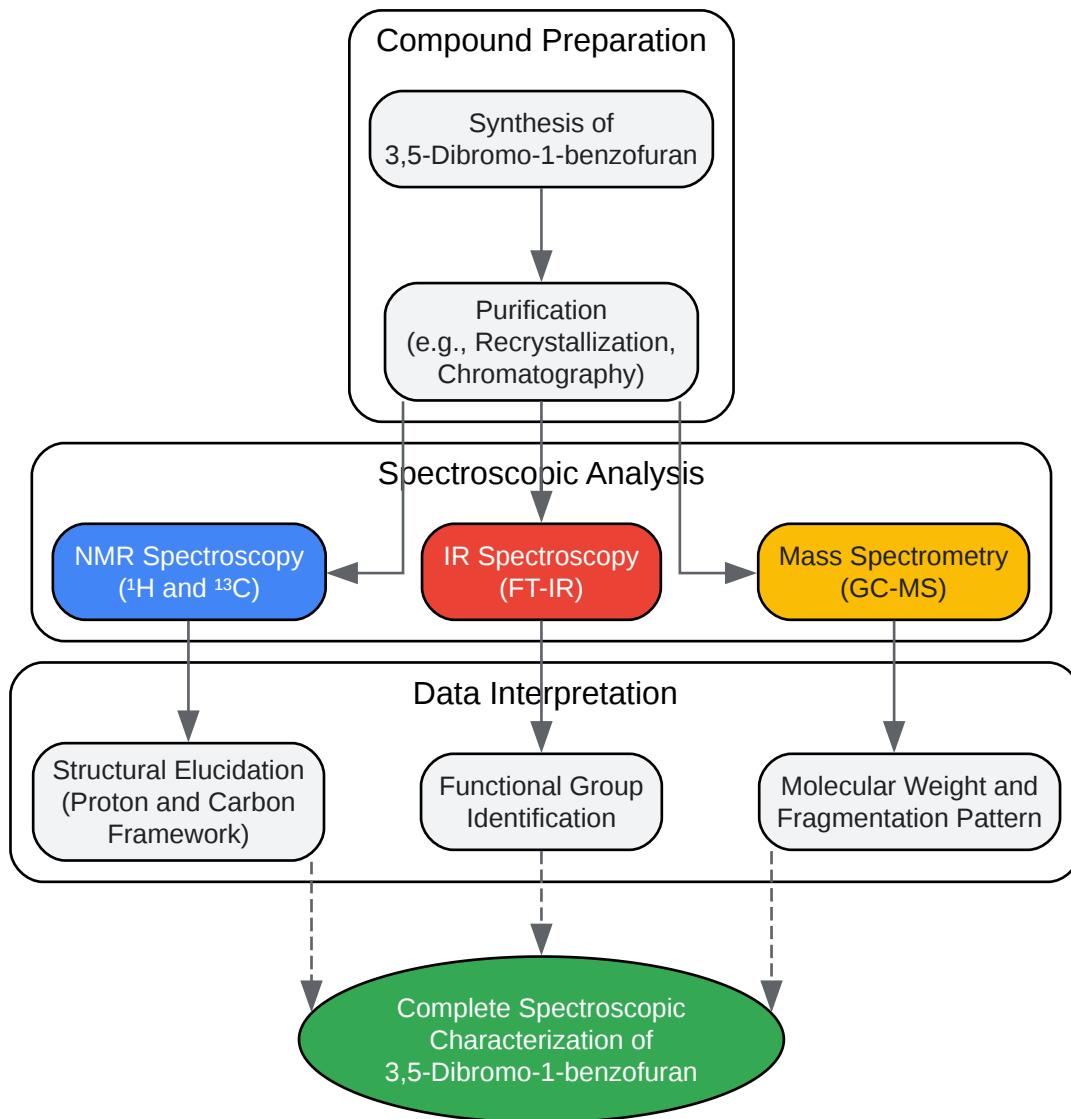
2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of **3,5-Dibromo-1-benzofuran** is prepared in a volatile organic solvent, such as dichloromethane or ethyl acetate, at a concentration of approximately 1 mg/mL.
- **Gas Chromatography:** A small volume (typically 1 μL) of the sample solution is injected into the gas chromatograph. The sample is vaporized in a heated injection port and carried by an inert gas (e.g., helium) through a capillary column. The column is housed in an oven where the temperature is programmed to increase over time, allowing for the separation of components based on their boiling points and interactions with the stationary phase.
- **Mass Spectrometry:** As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI). The resulting ions and fragment ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum for each eluting component.

Visualization of Experimental Workflow

The logical flow of spectroscopic analysis for the characterization of **3,5-Dibromo-1-benzofuran** is depicted in the following diagram.

Experimental Workflow for Spectroscopic Analysis of 3,5-Dibromo-1-benzofuran



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic analysis of **3,5-Dibromo-1-benzofuran**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3,5-Dibromo-1-benzofuran: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1304820#spectroscopic-data-of-3-5-dibromo-1-benzofuran-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com